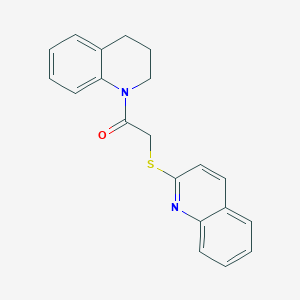
1-(3,4-dihydroquinolin-1(2H)-yl)-2-(quinolin-2-ylthio)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(3,4-dihydroquinolin-1(2H)-yl)-2-(quinolin-2-ylthio)ethanone, also known as DQ-1, is a chemical compound that has been studied for its potential use in scientific research. This compound has shown promise in a number of areas, including cancer research, neurodegenerative diseases, and inflammation.
Scientific Research Applications
Cytotoxicity and Anticancer Properties
- 4-Aminoquinoline Derivatives : A series of 4-aminoquinoline derivatives, related to the compound , were synthesized and examined for their cytotoxic effects on human breast tumor cell lines, showing significant effectiveness. This indicates potential as a prototype molecule for developing new anticancer agents (Zhang et al., 2007).
Synthesis and Chemical Properties
- Regio- and Chemoselective Multicomponent Protocols : Studies on the synthesis of various derivatives starting from compounds similar to 1-(3,4-dihydroquinolin-1(2H)-yl)-2-(quinolin-2-ylthio)ethanone have been conducted. These studies highlight the importance of understanding the chemical properties and potential applications in synthesizing new compounds (Chebanov et al., 2008).
Antibacterial Activity
- Novel Series of Substituted Ethanones : Research on a new series of related compounds has shown potential antibacterial activity against various bacterial strains, highlighting its relevance in developing new antibacterial agents (Joshi et al., 2011).
Photophysics and Computational Studies
- Photophysics of Derivatives : A study on dihydroquinazolinone derivatives, closely related to the query compound, involved spectral, photophysical, and computational studies. This research aids in understanding the physical properties and potential applications in various fields (Pannipara et al., 2017).
Antimicrobial and Synthesis Studies
- Pyrazole Derivatives with Quinoline Ring System : These derivatives have been synthesized and evaluated for their in vitro antibacterial activity, demonstrating significant activity against various bacterial strains. This indicates potential applications in antimicrobial drug development (Raju et al., 2016).
properties
IUPAC Name |
1-(3,4-dihydro-2H-quinolin-1-yl)-2-quinolin-2-ylsulfanylethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2OS/c23-20(22-13-5-8-16-7-2-4-10-18(16)22)14-24-19-12-11-15-6-1-3-9-17(15)21-19/h1-4,6-7,9-12H,5,8,13-14H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZZUYBVBHUMJED-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C(=O)CSC3=NC4=CC=CC=C4C=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-dihydroquinolin-1(2H)-yl)-2-(quinolin-2-ylthio)ethanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-{[(4-Methoxy-2-nitrophenyl)sulfonyl]acetyl}morpholine](/img/structure/B2476917.png)
![Spiro[3.4]octan-6-one](/img/structure/B2476922.png)
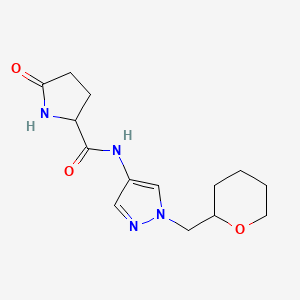
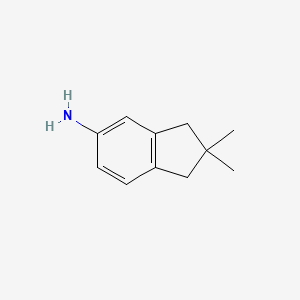
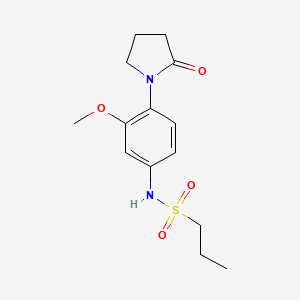
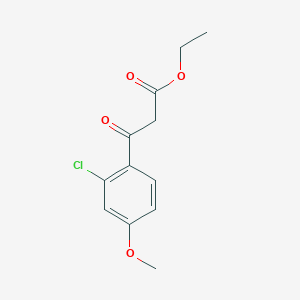
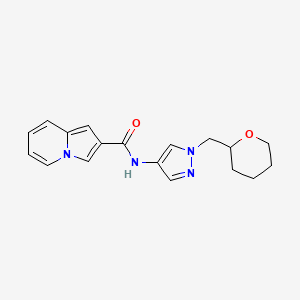
![N-[2-(benzylsulfanyl)thieno[3,2-d]pyrimidin-4-yl]-N,N-diethylamine](/img/structure/B2476932.png)
![(S)-N-(Pyrrolidin-3-yl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide hydrochloride](/img/structure/B2476933.png)
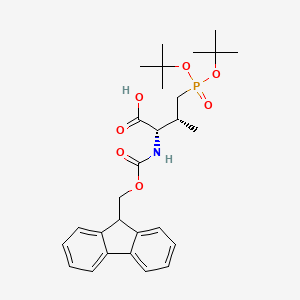
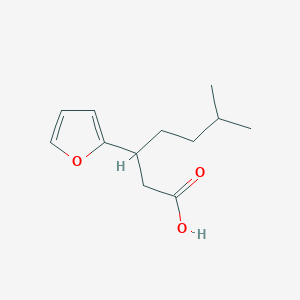
![1-(Benzo[d]thiazol-2-yl)-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea](/img/structure/B2476938.png)
![N-(4-methoxyphenyl)-2-{[1-(3-methylphenyl)-1H-tetrazol-5-yl]sulfanyl}propanamide](/img/structure/B2476939.png)
